An In-Depth Technical Guide to 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1,3-oxazol-5-YL)piperidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The guide details the structural features, synthesis, and potential therapeutic applications of this molecule, positioning it as a valuable building block for the development of novel therapeutic agents. Its unique combination of a piperidine ring and an oxazole moiety offers a versatile scaffold for targeting a range of biological pathways. This document serves as a critical resource for researchers engaged in the exploration of new chemical entities for unmet medical needs.
Introduction: The Emergence of Oxazole-Piperidine Scaffolds in Medicinal Chemistry
The confluence of piperidine and oxazole rings within a single molecular entity has given rise to a class of compounds with considerable therapeutic potential. The piperidine moiety, a ubiquitous feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties, including improved solubility and bioavailability. Concurrently, the 1,3-oxazole ring serves as a versatile pharmacophore, capable of engaging in various biological interactions and contributing to the overall activity of the molecule. The subject of this guide, 3-(1,3-oxazol-5-YL)piperidine dihydrochloride, exemplifies the strategic combination of these two important heterocyclic systems. Its dihydrochloride salt form enhances aqueous solubility and stability, rendering it suitable for a variety of experimental and developmental applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The following table summarizes the key properties of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride.
| Property | Value | Source |
| CAS Number | 1864062-33-8 | [1] |
| Molecular Formula | C₈H₁₄Cl₂N₂O | [2] |
| Molecular Weight | 225.12 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water (as the dihydrochloride salt) | General knowledge |
| Predicted XlogP | 0.5 | [2] |
Synthesis and Structural Elucidation
The synthesis of 3-(1,3-oxazol-5-YL)piperidine typically involves the construction of the oxazole ring onto a pre-existing piperidine scaffold. A common and effective method for the formation of 5-substituted 1,3-oxazoles is the Van Leusen reaction.[3][4] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, leading to the formation of the oxazole ring.
Proposed Synthetic Pathway
A plausible synthetic route to 3-(1,3-oxazol-5-YL)piperidine initiates with a suitably protected piperidine-3-carbaldehyde. The protection of the piperidine nitrogen, for instance with a Boc (tert-butoxycarbonyl) group, is crucial to prevent side reactions. The subsequent Van Leusen reaction with TosMIC, followed by deprotection of the piperidine nitrogen and salt formation, would yield the desired dihydrochloride salt.
Caption: Proposed synthetic pathway for 3-(1,3-oxazol-5-YL)piperidine dihydrochloride.
Experimental Protocol: Van Leusen Oxazole Synthesis
The following is a generalized, step-by-step methodology for the Van Leusen reaction, which is a cornerstone for the synthesis of the title compound.
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Reaction Setup: To a solution of N-Boc-piperidine-3-carbaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
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Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
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Reaction Progression: Stir the mixture at reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(1,3-oxazol-5-yl)piperidine.
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Deprotection and Salt Formation: Dissolve the purified product in a suitable solvent such as dioxane or diethyl ether, and treat with an excess of hydrochloric acid (e.g., 4M HCl in dioxane) to effect deprotection and precipitation of the dihydrochloride salt.
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Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 3-(1,3-oxazol-5-YL)piperidine dihydrochloride.
Structural Characterization
The structural confirmation of 3-(1,3-oxazol-5-YL)piperidine dihydrochloride would be achieved through a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy would reveal characteristic signals for the protons on the piperidine and oxazole rings. The protons adjacent to the nitrogen in the piperidine ring would appear as broad multiplets, while the oxazole protons would present as distinct singlets or doublets in the aromatic region.
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¹³C NMR spectroscopy would show the corresponding carbon signals, with the carbons of the oxazole ring appearing at lower field due to their aromaticity.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the piperidinium ion, C-H stretches of the aliphatic and aromatic rings, and C=N and C-O stretches of the oxazole ring.
Potential Applications in Drug Discovery
The 3-(1,3-oxazol-5-YL)piperidine scaffold is a promising starting point for the development of novel therapeutics across various disease areas. The inherent properties of the oxazole and piperidine rings suggest a range of potential biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of oxazole derivatives as anticancer agents.[3] The oxazole ring can act as a bioisostere for other functional groups, enabling interactions with key biological targets such as kinases and other enzymes involved in cell proliferation and survival. The piperidine moiety can be functionalized to modulate solubility, cell permeability, and target engagement.
Antimicrobial Properties
The search for new antimicrobial agents is a global health priority. Oxazole-containing compounds have demonstrated activity against a variety of bacterial and fungal pathogens. The 3-(1,3-oxazol-5-YL)piperidine scaffold could be elaborated to generate novel antimicrobial candidates with improved potency and a reduced propensity for resistance development.
Neurological Disorders
The piperidine ring is a common feature in many centrally acting drugs. Its ability to cross the blood-brain barrier makes it an attractive component for compounds targeting neurological disorders. The incorporation of the oxazole ring can provide additional interaction points with neurological targets, potentially leading to the development of novel treatments for conditions such as Alzheimer's disease, depression, and epilepsy.
Caption: Potential therapeutic applications of the 3-(1,3-oxazol-5-YL)piperidine scaffold.
Conclusion and Future Directions
3-(1,3-Oxazol-5-YL)piperidine dihydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the favorable properties of its constituent heterocyclic rings, makes it an attractive starting point for the development of new chemical entities. Future research efforts should focus on the synthesis of analog libraries to explore the structure-activity relationships around this scaffold. Further biological evaluation in a range of disease models will be crucial to fully elucidate the therapeutic potential of this promising compound class.
References
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Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PubMed Central. Retrieved from [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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3-(1,3-oxazol-5-yl)piperidine dihydrochloride. PubChem. Retrieved from [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitor. CNR-IRIS. Retrieved from [Link]
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Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. PMC - NIH. Retrieved from [Link]
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